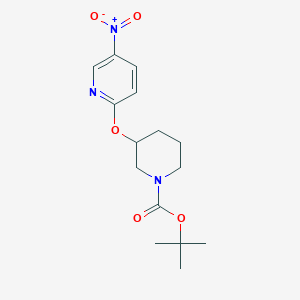

tert-Butyl 3-((5-nitropyridin-2-yl)oxy)piperidine-1-carboxylate

描述

tert-Butyl 3-((5-nitropyridin-2-yl)oxy)piperidine-1-carboxylate is a synthetic piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protective group at the 1-position of the piperidine ring and a 5-nitro-substituted pyridinyloxy moiety at the 3-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and antiviral agents, owing to its electron-deficient nitro group and steric bulk from the Boc group, which modulate reactivity and bioavailability.

属性

IUPAC Name |

tert-butyl 3-(5-nitropyridin-2-yl)oxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O5/c1-15(2,3)23-14(19)17-8-4-5-12(10-17)22-13-7-6-11(9-16-13)18(20)21/h6-7,9,12H,4-5,8,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJLKUIAADAPLFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)OC2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101153877 | |

| Record name | 1,1-Dimethylethyl 3-[(5-nitro-2-pyridinyl)oxy]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101153877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939986-60-4 | |

| Record name | 1,1-Dimethylethyl 3-[(5-nitro-2-pyridinyl)oxy]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939986-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-[(5-nitro-2-pyridinyl)oxy]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101153877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The

生物活性

tert-Butyl 3-((5-nitropyridin-2-yl)oxy)piperidine-1-carboxylate, with the chemical formula CHNO and CID 45786907, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Research indicates that compounds containing piperidine and pyridine rings often interact with various biological targets, including receptors and enzymes. The presence of the nitro group may enhance lipophilicity and facilitate membrane permeability, potentially leading to increased bioactivity.

Androgen Receptor Degradation

One notable mechanism is the compound's role in androgen receptor degradation. It has been suggested that similar compounds can act as modulators of androgen receptor signaling pathways, which are critical in conditions such as prostate cancer. The degradation of these receptors can lead to reduced cell proliferation in androgen-sensitive tissues .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on certain cellular pathways. For instance, studies have shown that at concentrations around 50 μM, it can inhibit the secretion of specific proteins involved in pathogenic mechanisms in bacterial systems .

Case Studies

- Anti-Cancer Activity : A study explored the anti-cancer properties of related piperidine derivatives. The results indicated that these compounds could effectively inhibit cancer cell growth by inducing apoptosis in prostate cancer cell lines. The exact role of this compound in this context remains to be fully elucidated but suggests potential therapeutic applications .

- Neuroprotective Effects : Another study investigated the neuroprotective effects of similar compounds against oxidative stress-induced neuronal damage. Results indicated that these compounds could reduce oxidative stress markers and improve cell viability in neuronal cell cultures .

Research Findings Summary

科学研究应用

Pharmaceutical Research

TB-NPPC has potential applications in the development of new therapeutic agents targeting various diseases. Its structural characteristics allow for modifications that can lead to compounds with enhanced efficacy and reduced side effects. The presence of the nitro group on the pyridine ring is particularly notable as it can participate in reduction reactions, facilitating the synthesis of derivatives with potentially improved pharmacological profiles.

Case Study: Drug Development

Research has shown that compounds structurally similar to TB-NPPC exhibit promising activity against certain cancer cell lines and neurodegenerative diseases. For instance, derivatives of TB-NPPC have been explored for their ability to inhibit specific enzymes involved in disease pathways, showcasing the compound's versatility in medicinal chemistry.

Biochemical Assays

TB-NPPC can serve as a reference standard in analytical chemistry and biochemical assays. Its unique properties make it suitable for studying interactions with various biological targets, such as proteins and enzymes. Techniques such as molecular docking and enzyme inhibition assays are essential for elucidating the compound's pharmacological profile and understanding its mechanism of action.

Application Example: Interaction Studies

Interaction studies using TB-NPPC can provide insights into how the compound affects biological systems at a molecular level. For example, surface plasmon resonance (SPR) techniques can be employed to measure binding affinities between TB-NPPC and target proteins, revealing critical information about its potential therapeutic effects.

Synthesis of Derivatives

The synthesis of TB-NPPC typically involves multiple steps, allowing for the creation of various derivatives that can be tailored for specific applications. The ability to modify the piperidine ring or the nitropyridine moiety opens avenues for developing compounds with distinct biological activities .

Synthesis Pathway Overview

The general synthesis pathway includes:

- Formation of the piperidine core.

- Introduction of the nitropyridine moiety.

- Functionalization at the carboxylate position.

This modular approach facilitates the exploration of structure-activity relationships (SAR), crucial for optimizing drug candidates.

相似化合物的比较

Key Observations :

- Polarity and Solubility: Hydroxyethyl and aminomethyl substituents (e.g., in Compounds 5 and 7) increase polarity, favoring aqueous solubility, whereas styryl or benzylidene groups (e.g., in ) enhance lipophilicity, critical for blood-brain barrier penetration in CNS-targeting drugs .

- Thermal Stability : Crystalline solids like Compound 5 (melting point 102–105°C) suggest higher stability than liquid analogs (e.g., Compound 6 in , melting point 77°C), which may correlate with intermolecular hydrogen bonding or π-stacking .

Nucleophilic Substitution and Coupling Reactions

- The target compound likely employs SN2 or Ullmann-type coupling for pyridinyloxy group introduction, similar to the synthesis of tert-Butyl 4-((4-bromobenzyl)oxy)piperidine-1-carboxylate, where bromobenzyl groups are introduced via nucleophilic substitution .

- In contrast, styryl derivatives (e.g., tert-Butyl 3-(4-fluorostyryl)piperidine-1-carboxylate) utilize Wittig or Heck coupling, emphasizing the role of transition-metal catalysts in π-system formation .

Boc Protection/Deprotection

- Boc groups are universally introduced via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine), as seen in and . Deprotection typically uses trifluoroacetic acid (TFA), as demonstrated in Compound 8 () .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl 3-((5-nitropyridin-2-yl)oxy)piperidine-1-carboxylate, and what reaction conditions optimize yield?

- Methodology :

- Step 1 : Prepare the nitropyridine intermediate via nucleophilic aromatic substitution between 5-nitropyridin-2-ol and a halogenated piperidine derivative.

- Step 2 : Protect the piperidine nitrogen using tert-butyloxycarbonyl (Boc) groups. Typical conditions involve Boc anhydride in dichloromethane with a base like triethylamine at 0–20°C .

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yields can reach 83% under optimized conditions .

Q. How can researchers confirm the structural identity and purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Use and NMR to verify piperidine ring protons (δ 1.2–3.5 ppm) and nitropyridine aromatic signals (δ 8.0–9.0 ppm). Boc groups show characteristic tert-butyl peaks at δ 1.4 ppm .

- Mass Spectrometry : ESI-MS should display the molecular ion peak at m/z = [M+H]. For example, a related piperidine derivative showed m/z 323.82 .

- HPLC : Purity >95% is achievable with reversed-phase C18 columns (acetonitrile/water mobile phase) .

Q. What safety protocols are critical when handling this compound in the lab?

- Hazard Mitigation :

- GHS Classification : Acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Use fume hoods and wear nitrile gloves, goggles, and lab coats .

- Emergency Measures : In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Use activated carbon to absorb spills .

Advanced Research Questions

Q. How can functional group transformations (e.g., nitro reduction) be performed without degrading the piperidine-Boc core?

- Methodology :

- Nitro Reduction : Catalytic hydrogenation (H/Pd-C in ethanol) selectively reduces the nitro group to an amine. Avoid acidic conditions to prevent Boc cleavage .

- Sulfanyl Modifications : React with thiophiles (e.g., Lawesson’s reagent) to replace oxygen with sulfur. Monitor reaction progress via TLC (R shift) .

- Challenges : Competing side reactions (e.g., over-reduction) require strict temperature control (0–5°C) and inert atmospheres .

Q. How should researchers resolve contradictions in reported synthesis yields (e.g., 83% vs. lower yields)?

- Troubleshooting :

- Reagent Purity : Ensure anhydrous solvents and fresh Boc anhydride. Moisture reduces yields by hydrolyzing intermediates .

- Kinetic vs. Thermodynamic Control : Optimize reaction time (e.g., 12–24 hours for Boc protection) to avoid premature quenching .

- Data Validation : Cross-reference NMR and MS data with published spectra (e.g., PubChem entries) to confirm reproducibility .

Q. What are the emerging applications of this compound in drug discovery, particularly in structure-activity relationship (SAR) studies?

- Biological Relevance :

- Kinase Inhibition : The nitropyridine-piperidine scaffold mimics ATP-binding motifs in kinases. Test inhibition against EGFR or MAPK using enzymatic assays .

- Prodrug Potential : Boc-protected amines can be deprotected in vivo to enhance bioavailability. Evaluate pharmacokinetics in rodent models .

- SAR Strategies :

- Modify the nitro group to amides or sulfonamides and compare IC values.

- Replace the piperidine ring with morpholine to assess steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。